molecular formula C12H4Cl6 B1596512 2,3,3',4,4',6-Hexachlorobiphenyl CAS No. 74472-42-7

2,3,3',4,4',6-Hexachlorobiphenyl

Cat. No.: B1596512
CAS No.: 74472-42-7
M. Wt: 360.9 g/mol
InChI Key: ZQUPQXINXTWCQR-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are characterized by the presence of chlorine atoms attached to biphenyl rings. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in the 1970s because of their persistence in the environment and potential health hazards .

Scientific Research Applications

2,3,3’,4,4’,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key applications include:

Safety and Hazards

2,3,3’,4,4’,6-Hexachlorobiphenyl is considered a probable carcinogen . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can interfere with human metabolism . This interference can be very serious, producing symptoms such as abdominal pain, nausea, vomiting, diarrhea, headache, dizziness, depression, nervousness, dermal and ocular lesions, fatigue, irregular menstrual cycles, and a lowered immune response .

Cellular Effects

It has been suggested that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can have neurotoxic effects . These neurotoxic effects may be atropselective, meaning they affect certain cellular targets more than others .

Molecular Mechanism

It has been suggested that the oxidation of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, by human liver microsomes (HLMs) is atropselective . This suggests that 2,3,3’,4,4’,6-Hexachlorobiphenyl may interact with certain biomolecules in a specific way, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, do not break down readily and can bioaccumulate, causing harmful health effects over time .

Dosage Effects in Animal Models

It has been suggested that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can cause harmful health effects, potentially including toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that the oxidation of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, by HLMs is atropselective . This suggests that 2,3,3’,4,4’,6-Hexachlorobiphenyl may interact with certain enzymes or cofactors in a specific way .

Transport and Distribution

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can bioaccumulate, suggesting that they may be transported and distributed in a specific way .

Subcellular Localization

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can bioaccumulate, suggesting that they may localize to specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial Production Methods: Industrial production of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, was primarily achieved through the direct chlorination of biphenyl. The process involved the use of large-scale reactors where biphenyl was exposed to chlorine gas in the presence of a catalyst. The resulting mixture of chlorinated biphenyls was then separated and purified to obtain the desired congener .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4,4’,6-Hexachlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

    Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield hydroxylated biphenyls, while reduction can produce less chlorinated biphenyls .

Comparison with Similar Compounds

2,3,3’,4,4’,6-Hexachlorobiphenyl is one of many PCB congeners. Similar compounds include:

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,4,4’,6,6’-Hexachlorobiphenyl
  • 2,2’,3,3’,6,6’-Hexachlorobiphenyl

Compared to these congeners, 2,3,3’,4,4’,6-Hexachlorobiphenyl has a unique chlorine substitution pattern, which influences its chemical properties and biological effects .

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-8(15)4-9(16)11(17)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUPQXINXTWCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074231
Record name 2,3,3',4,4',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-42-7
Record name PCB 158
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,4',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2JHN8P01Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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